Cas no 14804-92-3 (3-Nitro-4-pyridin-4-ylpyridine)

3-Nitro-4-pyridin-4-ylpyridine is a heterocyclic compound featuring a nitro-substituted pyridine ring linked to a 4-pyridyl group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The nitro group enhances reactivity, facilitating further functionalization, while the pyridyl moiety contributes to metal-binding properties, useful in catalyst design. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial applications, ensuring reliable results in synthetic workflows.
3-Nitro-4-pyridin-4-ylpyridine structure
14804-92-3 structure
Product Name:3-Nitro-4-pyridin-4-ylpyridine
CAS No:14804-92-3
MF:C10H7N3O2
MW:201.181481599808
CID:2658054
Update Time:2025-06-07

3-Nitro-4-pyridin-4-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-NITRO-4-(4'-PYRIDYL) PYRIDINE
    • 3-Nitro-4-pyridin-4-ylpyridine
    • Inchi: 1S/C10H7N3O2/c14-13(15)10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1-7H
    • InChI Key: ZUGIVRRLWFZKLA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NC=CC=1C1C=CN=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Topological Polar Surface Area: 71.6

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Additional information on 3-Nitro-4-pyridin-4-ylpyridine

Professional Introduction to 3-Nitro-4-pyridin-4-ylpyridine (CAS No: 14804-92-3)

3-Nitro-4-pyridin-4-ylpyridine, identified by its Chemical Abstracts Service (CAS) number 14804-92-3, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic derivative has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The nitro and pyridine functional groups present in its molecular framework contribute to its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure consists of two interconnected pyridine rings, with a nitro group (-NO₂) substituent at the 3-position and a pyridinyl group at the 4-position. This unique arrangement imparts distinct electronic and steric characteristics, which are exploited in various synthetic pathways. In recent years, advancements in computational chemistry have allowed researchers to predict the behavior of such molecules with greater accuracy, facilitating the design of novel derivatives with tailored properties.

One of the most compelling aspects of 3-Nitro-4-pyridin-4-ylpyridine is its role as a building block in the development of pharmacologically active agents. The nitro group can be readily reduced to an amine, introducing a reactive site for further functionalization. This property has been leveraged in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on tyrosine kinases, suggesting their potential as therapeutic candidates.

In addition to its pharmaceutical applications, 3-Nitro-4-pyridin-4-ylpyridine has found utility in materials science. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and luminescent materials. The pyridine rings can act as ligands, stabilizing metal centers and facilitating specific chemical transformations. Recent research has highlighted its use in designing metal-organic frameworks (MOFs), where the precise arrangement of these ligands can lead to materials with novel functionalities.

The synthesis of 3-Nitro-4-pyridin-4-ylpyridine typically involves multi-step organic reactions, starting from readily available precursors such as pyridine derivatives. The introduction of the nitro group is often achieved through nitration reactions, which require careful control of reaction conditions to avoid over-nitration or decomposition. Advances in green chemistry have led to the development of more sustainable methods, employing catalytic systems that minimize waste and energy consumption.

The compound's reactivity also makes it a valuable tool in mechanistic studies. Researchers investigate how it interacts with biological targets at the molecular level, providing insights into drug-receptor binding dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate its structure and understand its behavior in complex systems. These studies not only enhance our understanding of 3-Nitro-4-pyridin-4-ylpyridine but also contribute to the broader field of medicinal chemistry.

In conclusion, 3-Nitro-4-pyridin-4-ylpyridine (CAS No: 14804-92-3) is a multifaceted compound with significant implications across multiple scientific disciplines. Its structural features enable diverse applications, from pharmaceutical development to advanced materials engineering. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in both academic and industrial settings.

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